(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Description
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m0/s1 |
InChI Key |
AGQPICIMOSZNKU-QMMMGPOBSA-N |
Isomeric SMILES |
C1CS(=O)(=O)C2=CC=CC=C2[C@H]1N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |
| Molecular Formula | C9H11NO2S |
| Molecular Weight | 197.25 g/mol |
| IUPAC Name | (4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
| CAS Number | 1423040-73-6 (hydrochloride salt) |
| Appearance | Powder |
| Storage Conditions | Typically 2-8 °C, dry environment |
The compound is often supplied as its hydrochloride salt for stability and ease of handling.
Preparation Methods of this compound
Key Synthetic Routes
Cyclization of 2-Aminothiophenol Derivatives
One classical approach starts with 2-aminothiophenol or its derivatives, which undergo intramolecular cyclization with α,β-unsaturated carbonyl compounds or halo-ketones to form the dihydrobenzothiopyran ring.
- Step 1: Nucleophilic attack of the thiol group on an electrophilic carbonyl or alkyl halide to form the thioether ring.
- Step 2: Introduction of the amino group at the 4-position via substitution or reductive amination.
- Step 3: Oxidation of the sulfur atom to the sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
This method allows for stereoselective synthesis of the (4S) isomer by controlling reaction conditions and chiral auxiliaries or catalysts.
Sulfone Formation via Oxidation of Thioethers
Starting from 4-amino-3,4-dihydro-2H-1-benzothiopyran (thioether), oxidation to the corresponding sulfone is achieved by:
- Using peracids (e.g., m-CPBA) or
- Hydrogen peroxide with catalysts such as tungstate or molybdate complexes.
Careful control of stoichiometry and temperature is critical to prevent overoxidation or ring cleavage.
Stereoselective Amination
The amino group at the 4-position can be introduced via:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the 4-position precursor.
- Reductive amination of a ketone intermediate at the 4-position.
- Use of chiral catalysts or auxiliaries to ensure the (4S) stereochemistry.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | 2-Aminothiophenol + α-haloketone, base (e.g., K2CO3), solvent (DMF), 50-80 °C | Formation of 3,4-dihydrobenzothiopyran scaffold |
| 2 | Protection/deprotection steps if necessary | To protect amino or hydroxyl groups |
| 3 | Oxidation with m-CPBA (1.1 eq), CH2Cl2, 0 °C to RT | Conversion of sulfur to sulfone (1,1-dioxide) |
| 4 | Amination at 4-position via reductive amination or substitution | Installation of amino group with (4S) stereochemistry |
| 5 | Purification by recrystallization or chromatography | Isolation of pure this compound |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms ring structure, amino substitution, and stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies sulfone S=O stretching bands (~1300-1150 cm⁻¹).
- Chiral HPLC: Assesses enantiomeric purity of the (4S) isomer.
- X-ray Crystallography: Provides definitive stereochemical confirmation when crystals are available.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the benzothiopyran ring can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s biological activities and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents at the 4-position or additional functional groups on the benzothiopyran scaffold. Below is a comparative analysis based on molecular structure, physicochemical properties, and available
Table 1: Structural and Molecular Comparison
*Calculated based on formula; exact molecular weight may vary.
Key Observations:
Substituent Effects: The 4-amino group in the target compound introduces a basic nitrogen, enhancing hydrogen-bonding capacity compared to the 4-hydroxy analog, which has a hydroxyl group. This difference likely impacts solubility and target binding affinity .
Stereochemical Considerations :
- The (4S)-configuration in the target compound and its hydroxy analog is critical for chiral recognition in biological systems. Enantiomeric pairs (e.g., 4R vs. 4S) may exhibit divergent activities, though data for these compounds is currently lacking .
Physicochemical Data Gaps :
- Melting points, boiling points, and safety data (e.g., LD₅₀) are unavailable for most analogs, highlighting a need for further experimental characterization .
Biological Activity
(4S)-4-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H11N O2S
- Molecular Weight : 197.26 g/mol
- CAS Number : 1212853-38-7
- Structure : The compound features a benzothiopyran core with an amino group at the 4-position, contributing to its biological activity.
Research indicates that this compound operates through several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been identified as a potential inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is crucial in DNA repair pathways. Inhibition of TDP2 can sensitize cancer cells to chemotherapy by preventing the repair of DNA damage caused by treatment agents .
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR has revealed that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
